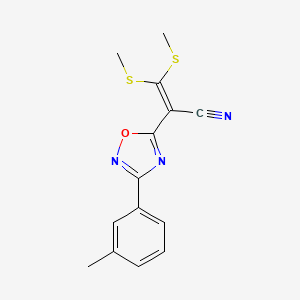

3,3-Bis(methylthio)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Bis(methylthio)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)acrylonitrile is a chemical compound with potential applications in scientific research. It is a member of the oxadiazole family, which has been extensively studied for their biological activities.

Scientific Research Applications

Molecular Engineering for Solar Cell Applications

In a study by Sanghoon Kim et al. (2006), novel organic sensitizers, which are structural analogs to the specified compound, were engineered for solar cell applications. These sensitizers, when anchored onto TiO2 film, exhibited an unprecedented incident photon to current conversion efficiency of 91%. This highlights the potential of such compounds in enhancing solar cell efficiency through molecular engineering (Kim et al., 2006).

Synthesis and Crystal Structure Analysis

W. Dölling and colleagues (1991) prepared 3,3-bis(alkylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylonitriles, closely related to the compound , demonstrating the synthesis process and crystal structure analysis of these compounds. This study provides foundational knowledge on the structural aspects crucial for designing molecules with desired properties (Dölling et al., 1991).

Heteroaromatic Annelation Studies

J. Suresh and co-workers (2001) explored aromatic and heteroaromatic annelation studies on 3-[bis(methylthio)methylene]-1-methyloxindole, showing its potential to undergo cycloaromatization to afford substituted carbazoles. This demonstrates the compound's utility in synthesizing complex heterocycles, which could be useful in various chemical synthesis applications (Suresh et al., 2001).

RAFT Polymerization Technique

A study by Xiao-hui Liu et al. (2008) reported on the synthesis of well-defined polyacrylonitrile using the reversible addition–fragmentation chain transfer (RAFT) technique, where disulfide compounds served as a source of chain transfer agent. This research outlines the potential of using structurally similar compounds in polymer synthesis to achieve polymers with desired properties, including higher molecular weight and controlled polydispersity (Liu et al., 2008).

Photochromic Diarylethenes Study

Z. Shu (2011) synthesized two novel photochromic dithienylethenes compounds containing 1,3,4-oxadiazoles, showcasing the utility of such compounds in creating materials that exhibit good photochromic behavior. This suggests potential applications in smart materials and photoresponsive technologies (Shu, 2011).

Properties

IUPAC Name |

2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,3-bis(methylsulfanyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS2/c1-9-5-4-6-10(7-9)12-16-13(18-17-12)11(8-15)14(19-2)20-3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDUCEXAQHFGBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C(=C(SC)SC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2687542.png)

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2687545.png)

![1-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2687546.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2687547.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2687549.png)

![6-((5-Fluoro-2-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2687555.png)

![2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2687557.png)